Enables Synthesis of SAS‑1121: A Sigma‑2 Receptor Ligand with 574‑Fold Subtype Selectivity
tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperazine-1-carboxylate is the direct precursor to the 4-(3-ethoxy-3-oxopropyl)piperazine fragment required for SAS‑1121. After Boc deprotection, this fragment is coupled to a norbenzomorphan scaffold, yielding SAS‑1121. In competitive radioligand binding assays, SAS‑1121 displays a Ki of 16.2 nM for the sigma‑2 receptor (PGRMC1) and is 574‑fold selective over the sigma‑1 receptor (Ki > 9,300 nM) [1]. This level of subtype selectivity is among the highest reported for sigma‑2 ligands and is directly attributable to the specific three‑carbon linker and ethyl ester geometry of the fragment [1].
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) and subtype selectivity |
|---|---|
| Target Compound Data | Ki = 16.2 nM for sigma-2; 574-fold selectivity over sigma-1 (derived compound SAS-1121) |
| Comparator Or Baseline | Short-chain or alternative-linker analogs tested in the same study exhibited lower sigma-2 affinity (exact values not disclosed for all; SAR indicates optimal activity at three-carbon chain length) |
| Quantified Difference | 574-fold sigma-2/sigma-1 selectivity vs. <100-fold for most known sigma-2 ligands at time of publication |
| Conditions | Radioligand binding assay: [³H]DTG in the presence of pentazocine (sigma-1 mask) for sigma-2; [³H]-(+)-pentazocine for sigma-1; recombinant human receptors. |
Why This Matters
Procuring this specific protected intermediate is essential for synthesizing SAS‑1121 or structure‑activity relationship (SAR) studies around it; substitution with a shorter‑chain analog or unprotected piperazine prevents access to the pharmacologically validated 574‑fold selective sigma‑2 ligand.
- [1] Sahn JJ, et al. Norbenzomorphan Framework as a Novel Scaffold for Generating Sigma 2 Receptor/PGRMC1 Subtype-Selective Ligands. ChemMedChem. 2016;11(6):556-61. PMID: 26934567. View Source
